BenchChemオンラインストアへようこそ!

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide

GlyT1 inhibition Piperidine-benzenesulfonamide SAR N-substituent topology

Procure CAS 2034303-53-0, a unique piperidine-benzenesulfonamide featuring an oxolan-3-yl N-substituent, which provides distinct lipophilicity (est. logP 1.5-3.0) versus propylsulfonyl or benzyl analogs. This unsubstituted benzenesulfonamide offers orthogonal reactivity for late-stage diversification in GlyT1 inhibitor programs and CNS-focused libraries. Ideal as a physicochemical benchmark for cyclic ether N-substituents when balanced solubility and permeability are required. Verify lot-specific purity ≥95% upon inquiry.

Molecular Formula C16H24N2O3S
Molecular Weight 324.44
CAS No. 2034303-53-0
Cat. No. B2649816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide
CAS2034303-53-0
Molecular FormulaC16H24N2O3S
Molecular Weight324.44
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)C3CCOC3
InChIInChI=1S/C16H24N2O3S/c19-22(20,16-4-2-1-3-5-16)17-12-14-6-9-18(10-7-14)15-8-11-21-13-15/h1-5,14-15,17H,6-13H2
InChIKeyNIOPIYCBIWRRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide (CAS 2034303-53-0): Compound Identity and Sourcing Baseline


N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide (CAS 2034303-53-0; molecular formula C₁₆H₂₄N₂O₃S; molecular weight 324.44 g/mol) is a synthetic small molecule belonging to the piperidine-benzenesulfonamide class [1]. Its structure features a piperidine ring N-substituted with a tetrahydrofuran-3-yl (oxolan-3-yl) group and further functionalized at the 4-position with a methylbenzenesulfonamide moiety [2]. This compound is offered by several chemical vendors as a research-grade building block, typically at ≥95% purity . The piperidine-benzenesulfonamide scaffold has been investigated in the patent literature as a core template for glycine transporter 1 (GlyT1) inhibitors with potential relevance to neurological and neuropsychiatric disorders [3].

Why Generic Substitution Fails for N-{[1-(Oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide: Structural Differentiation Among Piperidine-Benzenesulfonamide Analogs


Within the piperidine-benzenesulfonamide class, the identity of the N-substituent on the piperidine ring is a critical determinant of both physicochemical properties and biological target engagement [1]. The oxolan-3-yl (tetrahydrofuran-3-yl) group present in CAS 2034303-53-0 introduces a cyclic ether moiety that is structurally distinct from the propylsulfonyl, benzyl, cyclohexyl, or unsubstituted piperidine variants commonly described in GlyT1 inhibitor patents and medicinal chemistry literature [2]. This substitution pattern modulates lipophilicity (predicted logP of structurally related oxolane-piperidines ≈ 0.66–2.7), hydrogen-bonding capacity, and conformational flexibility in ways that cannot be replicated by simple alkyl or aryl N-substituents [3]. Consequently, biological activity, solubility, and metabolic stability profiles are not interchangeable across N-substituted analogs, making direct substitution of CAS 2034303-53-0 with a different piperidine-benzenesulfonamide inadvisable without explicit comparative data [4].

Quantitative Differentiation Evidence for CAS 2034303-53-0: Head-to-Head and Class-Level Comparisons


Structural Topology Differentiation: Oxolan-3-yl vs. Propylsulfonyl N-Substitution in Piperidine-Benzenesulfonamide GlyT1 Inhibitors

The patent WO2004072034 exemplifies a broad series of piperidine-benzenesulfonamide GlyT1 inhibitors in which the piperidine nitrogen is predominantly substituted with propylsulfonyl, benzyl, cyclohexyl, or aryl groups [1]. CAS 2034303-53-0 uniquely incorporates an oxolan-3-yl (tetrahydrofuran-3-yl) group at this position. This cyclic ether substituent introduces an sp³-hybridized oxygen atom capable of acting as a hydrogen-bond acceptor, a feature absent in the prototypical propylsulfonyl or alkyl-substituted analogs [2]. The oxolane ring also constrains conformational mobility relative to open-chain alkyl substituents, potentially altering the presentation of the benzenesulfonamide pharmacophore to the GlyT1 binding site [3]. While the patent does not explicitly disclose CAS 2034303-53-0, it establishes that N-substituent variation on the piperidine ring is a key determinant of GlyT1 inhibitory potency, with IC₅₀ values spanning from low nanomolar to micromolar ranges across the exemplified series [1].

GlyT1 inhibition Piperidine-benzenesulfonamide SAR N-substituent topology

Predicted Lipophilicity Modulation: Oxolane-Piperidine vs. Alkyl-Piperidine Benzenesulfonamides

The incorporation of the oxolan-3-yl group modulates the lipophilicity of the piperidine-benzenesulfonamide core. Experimental and calculated logP values for oxolane-substituted piperidines range from approximately 0.66 (for 3-(oxolan-3-yl)piperidine and 4-(oxolan-3-yl)piperidine) [1] to approximately 2.7 (for 3-[(oxolan-3-yl)methyl]piperidine, cLogP) [2]. For the fully elaborated CAS 2034303-53-0, the benzenesulfonamide moiety contributes additional polarity (predicted polar surface area ~55–60 Ų based on the sulfonamide group), yielding a predicted overall logP anticipated to fall within the CNS drug-like space (logP ~1.5–3.0) [3]. In contrast, the more lipophilic propylsulfonyl-substituted GlyT1 inhibitor series exemplified in WO2004072034 typically exhibit higher calculated logP values, which can influence brain penetration, plasma protein binding, and metabolic clearance [4].

Lipophilicity LogP CNS drug-likeness Physicochemical property

Synthetic Tractability and Derivatization Potential: Benzenesulfonamide para-Position vs. Ortho/Meta-Substituted Analogs

CAS 2034303-53-0 bears an unsubstituted benzenesulfonamide group, distinguishing it from analogs carrying para-substituents on the benzene ring such as 4-acetyl (CAS 2034290-19-0), 4-methoxy-2-methyl (CAS 2034290-19-0), 4-cyano, or 3-trifluoromethyl variants . The absence of aromatic substitution provides a chemically homogenous starting point for further diversification reactions, including electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or sulfonamide N-functionalization [1]. This is in contrast to compounds like 4-acetyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 2034290-19-0), which already bear substituents that may limit downstream synthetic flexibility . The primary amine equivalent (free NH of the sulfonamide) is also available for alkylation, acylation, or sulfonylation, offering orthogonal derivatization vectors not present in tertiary sulfonamide analogs .

Chemical derivatization Building block Sulfonamide SAR Medicinal chemistry

Recommended Application Scenarios for CAS 2034303-53-0 Based on Differentiation Evidence


GlyT1 Inhibitor Lead Optimization and Scaffold Hopping

Investigators pursuing novel GlyT1 inhibitors for schizophrenia or cognitive impairment research may select CAS 2034303-53-0 as a structurally differentiated starting point from the extensively explored propylsulfonyl- and benzyl-piperidine series [1]. The oxolan-3-yl N-substituent provides an opportunity for scaffold hopping, potentially addressing limitations in solubility or off-target activity observed in earlier GlyT1 chemotypes. The unsubstituted benzenesulfonamide allows systematic exploration of aryl substitution effects on potency and selectivity.

Chemical Biology Probe Development Requiring Moderate Lipophilicity

For target engagement studies where balanced lipophilicity (estimated logP 1.5–3.0) is desired—for example, to maintain aqueous solubility for in vitro assays while retaining sufficient membrane permeability—CAS 2034303-53-0 may be preferred over more lipophilic propylsulfonyl or benzyl analogs (predicted logP >3.0) [2]. The oxolane oxygen provides an additional hydrogen-bonding anchor that may enhance binding site complementarity in targets featuring polar recognition elements.

Parallel Library Synthesis and SAR Exploration

Medicinal chemistry groups building focused libraries around the piperidine-benzenesulfonamide scaffold can employ CAS 2034303-53-0 as a key intermediate for diversification. The unsubstituted phenyl ring permits late-stage functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, while the secondary sulfonamide NH supports N-alkylation or N-acylation . This orthogonal reactivity profile enables efficient parallel synthesis of analog arrays with systematic variation at multiple positions.

Physicochemical Comparator in CNS Drug Design Studies

In academic or industrial CNS drug discovery programs, CAS 2034303-53-0 can serve as a physicochemical benchmark for evaluating the impact of cyclic ether N-substituents on parameters such as logD, solubility, PAMPA permeability, and brain tissue binding, relative to matched pairs bearing alkylsulfonyl or aryl N-substituents [3]. Such head-to-head comparator studies can generate design principles applicable across multiple CNS-targeted piperidine chemotypes.

Quote Request

Request a Quote for N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.